4,7-Dichloro-6-methylquinazoline: Chemical Properties, Structural Dynamics, and Application in Kinase Inhibitor Development
4,7-Dichloro-6-methylquinazoline: Chemical Properties, Structural Dynamics, and Application in Kinase Inhibitor Development
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the quinazoline core as a "privileged scaffold" in the design of targeted therapeutics. Specifically, 4,7-dichloro-6-methylquinazoline serves as a critical, highly reactive electrophilic intermediate in the synthesis of 4-anilinoquinazoline derivatives[1]. These derivatives are the structural foundation for numerous FDA-approved tyrosine kinase inhibitors (TKIs), including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing 4,7-dichloro-6-methylquinazoline in drug discovery workflows.
Molecular Architecture and Physicochemical Properties
The utility of 4,7-dichloro-6-methylquinazoline lies in its precise substitution pattern. The bicyclic aromatic system consists of a pyrimidine ring fused to a benzene ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring severely depletes the electron density at the C4 position, rendering the C4-chloride highly susceptible to nucleophilic attack[2]. Conversely, the C7-chloride and C6-methyl groups on the benzene ring modulate the molecule's lipophilicity and steric profile without compromising the reactivity of the C4 position.
Structural connectivity and functional domains of 4,7-dichloro-6-methylquinazoline.
Quantitative Data Summary
The following table summarizes the core physicochemical properties essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[3][4].
| Property | Value |
| Chemical Name | 4,7-Dichloro-6-methylquinazoline |
| CAS Number | 1187616-00-7 |
| Molecular Formula | C9H6Cl2N2 |
| Molecular Weight | 213.06 g/mol |
| Exact Mass | 211.99 g/mol |
| Topological Polar Surface Area (TPSA) | 25.8 Ų |
| Hydrogen Bond Acceptors | 2 (N1, N3) |
| Hydrogen Bond Donors | 0 |
| Canonical SMILES | Cc1cc2c(Cl)ncnc2cc1Cl |
Mechanistic Reactivity: The SNAr Paradigm
The functionalization of 4,7-dichloro-6-methylquinazoline relies almost exclusively on Nucleophilic Aromatic Substitution (SNAr) at the C4 position[5].
Causality of Regioselectivity: Why does the nucleophile attack C4 and not C7? The C4 position is located alpha to two electronegative nitrogen atoms. This creates a profound partial positive charge (
Nucleophilic aromatic substitution (SNAr) pathway via a Meisenheimer complex.
Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives
To ensure a self-validating and high-yielding workflow, the following protocol outlines the optimal conditions for the SNAr reaction between 4,7-dichloro-6-methylquinazoline and a substituted aniline[5][6].
Reagents & Materials
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Electrophile: 4,7-Dichloro-6-methylquinazoline (1.0 eq)
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Nucleophile: Substituted aniline (1.1 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
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Solvent: Anhydrous Isopropanol (IPA) or n-Butanol
Step-by-Step Methodology & Mechanistic Rationale
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Solvent Selection & Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloro-6-methylquinazoline (1.0 eq) in anhydrous isopropanol to achieve a 0.2 M concentration.
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Expert Insight (Causality): The choice of a polar protic solvent (IPA or n-butanol) is not arbitrary. Protic solvents establish a hydrogen-bonding network that stabilizes the highly polar Meisenheimer transition state, significantly accelerating the reaction kinetics compared to aprotic solvents like THF or DCM[5].
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Reagent Addition: Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq) dropwise to the stirring solution.
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Expert Insight (Causality): As the SNAr reaction proceeds, one equivalent of HCl is generated. If left unneutralized, this acid will protonate the aniline nucleophile, rendering it inactive and stalling the reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl without competing for the electrophilic C4 position[6].
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 4–6 hours under a nitrogen atmosphere.
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Expert Insight (Causality): While the C4 position is activated, the steric bulk of the 6-methyl and 7-chloro groups imposes an activation energy barrier that requires moderate thermal input to overcome[6].
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Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material mass (m/z 213) and the appearance of the product mass confirm completion.
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Self-Validating Isolation: Cool the reaction mixture to room temperature.
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Expert Insight (Causality): The resulting secondary amine product is significantly less soluble in cold isopropanol than the starting materials. This differential solubility allows the product to precipitate directly out of the solution, creating a self-validating purification step. Filter the precipitate under vacuum and wash with cold isopropanol and diethyl ether to yield the pure product without the need for column chromatography.
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Application in Drug Discovery: Kinase Hinge Binding
Once functionalized, the resulting 4-anilino-7-chloro-6-methylquinazoline scaffold acts as a potent competitive inhibitor of ATP in the kinase domain[1]. The structural features of this molecule map perfectly onto the pharmacophore requirements of the kinase ATP-binding pocket:
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Hinge Interaction: The N1 nitrogen of the quinazoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of a specific hinge region residue (e.g., Met793 in EGFR).
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Hydrophobic Pocket I: The 6-methyl group projects deep into a hydrophobic pocket, enhancing binding affinity through strong van der Waals interactions.
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Solvent Channel: The 7-chloro group typically points toward the solvent-exposed region. Its electron-withdrawing nature lowers the pKa of the quinazoline nitrogens, which improves the molecule's membrane permeability and overall pharmacokinetic profile.
Pharmacophore model of the quinazoline scaffold binding within the kinase ATP pocket.
References
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PubChem. "4,7-Dichloro-6-methylquinazoline | C9H6Cl2N2 | CID 71743375" National Center for Biotechnology Information. URL:[Link]
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Sánchez et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction" Frontiers in Chemistry (PMC6205953). URL:[Link]
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World Journal of Pharmaceutical Research. "Novel 4-Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors" WJPR. URL: [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Buy 4-Chloro-2-(trichloromethyl)quinazoline | 3137-63-1 [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. 4,7-Dichloro-6-methylquinazoline | C9H6Cl2N2 | CID 71743375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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